molecular formula C16H13N3O2 B2851965 N1-benzyl-N2-(2-cyanophenyl)oxalamide CAS No. 898349-36-5

N1-benzyl-N2-(2-cyanophenyl)oxalamide

Cat. No.: B2851965
CAS No.: 898349-36-5
M. Wt: 279.299
InChI Key: KEVFHSJUZVNCAV-UHFFFAOYSA-N
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Description

N-benzyl-N’-(2-cyanophenyl)oxamide is a chemical compound with the molecular formula C16H13N3O2. It is known for its role as a ligand in various chemical reactions, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(2-cyanophenyl)oxamide typically involves the reaction of benzylamine with 2-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N-benzyl-N’-(2-cyanophenyl)oxamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(2-cyanophenyl)oxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution, the cyano group can be replaced by various nucleophiles, leading to a diverse range of products.

Scientific Research Applications

N-benzyl-N’-(2-cyanophenyl)oxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N’-(2-cyanophenyl)oxamide involves its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating the formation of reactive intermediates that drive the chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N’-(2-cyanophenyl)oxamide is unique due to its specific structure, which allows it to act as an effective ligand in catalytic reactions. Its cyano group provides additional reactivity, making it versatile in different chemical processes .

Properties

IUPAC Name

N-benzyl-N'-(2-cyanophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-10-13-8-4-5-9-14(13)19-16(21)15(20)18-11-12-6-2-1-3-7-12/h1-9H,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVFHSJUZVNCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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